molecular formula C7H9BrN2O B3011552 3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine CAS No. 1706446-80-1

3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B3011552
CAS No.: 1706446-80-1
M. Wt: 217.066
InChI Key: SARSDVCLMKIFEW-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that features a pyrazolo[5,1-b][1,3]oxazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and methyl groups in its structure can influence its reactivity and properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a suitable nucleophile to form the desired heterocyclic ring system. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a base like potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[5,1-b][1,3]oxazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure can interact with biological targets, making it a candidate for developing new therapeutic agents.

    Materials Science: The compound’s properties can be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets. The bromine and methyl groups can influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating enzymes, modulating receptor activity, or interfering with cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-methyl-5,6-dihydro-4H-pyrazolo[5,1-b][1,3]oxazine: A similar compound with a slightly different structure, which can exhibit different reactivity and properties.

    6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: Lacks the bromine atom, which can significantly alter its chemical behavior and applications.

    3-Bromo-5,6-dihydro-4H-pyrazolo[5,1-b][1,3]oxazine: Another related compound with potential differences in reactivity due to the absence of the methyl group.

Uniqueness

3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is unique due to the presence of both bromine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-5-3-10-7(11-4-5)6(8)2-9-10/h2,5H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARSDVCLMKIFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=C(C=N2)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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